molecular formula C23H25N5O3S B2735813 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-69-4

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2735813
CAS No.: 898349-69-4
M. Wt: 451.55
InChI Key: YFPUCHFRNPTYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone" is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a p-tolyl (4-methylphenyl) group and a furan-2-yl methanone moiety. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Piperazine moiety: Enhances solubility and bioavailability, commonly used in CNS-targeting drugs .
  • p-Tolyl group: A hydrophobic substituent that may improve membrane permeability .
  • Furan-2-yl methanone: Contributes π-π stacking interactions with biological targets .

Synthetic routes for analogous compounds involve condensation reactions in ethanol with triethylamine as a base, followed by purification via recrystallization . Preliminary studies suggest activity against fungal enzymes like 14-α-demethylase lanosterol (PDB: 3LD6), though experimental validation is pending .

Properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-3-18-24-23-28(25-18)22(30)20(32-23)19(16-8-6-15(2)7-9-16)26-10-12-27(13-11-26)21(29)17-5-4-14-31-17/h4-9,14,19,30H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPUCHFRNPTYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)(furan-2-yl)methanone, identified by its CAS number 898349-69-4, is a heterocyclic organic compound with significant potential in medicinal chemistry. Its complex structure includes a thiazolo[3,2-b][1,2,4]triazole moiety and a piperazine derivative, which are known to contribute to diverse biological activities.

Molecular Structure

The molecular formula of this compound is C23H25N5O3SC_{23}H_{25}N_{5}O_{3}S with a molecular weight of approximately 451.5 g/mol. The structure features multiple functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC23H25N5O3S
Molecular Weight451.5 g/mol
CAS Number898349-69-4

Biological Activities

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit various biological activities including:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown promising results against various bacterial and fungal strains. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been reported to possess antifungal and antibacterial properties .
  • Anticancer Potential :
    • The compound may exhibit anticancer properties through mechanisms involving the modulation of cell signaling pathways related to apoptosis and proliferation. Studies on related compounds have demonstrated their efficacy in inhibiting tumor growth in various cancer models .
  • CNS Activity :
    • Piperazine derivatives are often explored for their neuropharmacological effects. This compound's structure suggests potential activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Antifungal Properties : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibited significant antifungal activity against Candida species. The mechanism was attributed to disruption of fungal cell membrane integrity .
  • Anticancer Activity : Research conducted on piperazine derivatives highlighted their potential as anticancer agents. The study indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Starting Materials : Common precursors include commercially available piperazine and thiazole derivatives.
  • Reaction Conditions : The synthesis may require optimized conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.
  • Yield Optimization : Reaction yields can be maximized by adjusting solvent choices (e.g., dimethylformamide or dimethyl sulfoxide) and reaction times.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and furan rings exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. The presence of the thiazole moiety is particularly noted for its role in targeting cancer pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of piperazine derivatives are well-documented. This compound may modulate inflammatory responses by inhibiting specific cytokines or enzymes involved in inflammation .

Study on Antimicrobial Activity

A study published in Pharmaceutical Research explored the synthesis of various thiazole derivatives and their antimicrobial efficacy. Results indicated that compounds with furan and thiazole rings exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Anticancer Mechanism Investigation

Another research article detailed the mechanism of action for similar triazole derivatives in cancer treatment. It was found that these compounds could disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, core modifications, and biological activities. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name / Source Key Substituents Molecular Weight* Biological Activity Synthesis Method
Target Compound () p-Tolyl, furan-2-yl methanone ~529.6 g/mol Antifungal (predicted via docking) Ethanol, triethylamine
3-Fluorophenyl Analog () 3-Fluorophenyl, furan-2-yl methanone ~533.5 g/mol Enhanced metabolic stability Similar to target compound
Isopropoxy-Acetate Derivative () 4-Isopropoxyphenyl, acetate ~527.6 g/mol Unspecified (Z-configuration may affect binding) Phosphorus oxychloride
Thiazolo-pyrimidinone () Ethyl, thioxo groups ~454.5 g/mol Antiproliferative (in vitro) Hydrazine hydrate condensation
Triazolo-thiadiazole () Pyrazole, 4-methoxyphenyl ~420.4 g/mol Antifungal (confirmed via docking) POCl3-mediated acylation

*Molecular weights estimated based on structural formulas.

Key Observations

Substituent Effects: The 3-fluorophenyl analog () replaces the p-tolyl group with a fluorine atom, likely enhancing metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Core Modifications: Thiazolo-pyrimidinones () replace the triazole with a pyrimidinone ring, reducing molecular weight but maintaining sulfur-mediated reactivity (e.g., antiproliferative effects) . Triazolo-thiadiazoles () exhibit simplified cores but retain antifungal activity via similar enzyme interactions .

Biological Activity: Antifungal activity is predicted for the target compound via molecular docking, whereas triazolo-thiadiazoles () show confirmed binding to 14-α-demethylase lanosterol . Thiazolo-pyrimidinones () demonstrate antiproliferative effects, suggesting divergent applications compared to the target compound’s antifungal focus .

Synthesis and Solubility: Piperazine-containing derivatives (e.g., target compound) are synthesized in ethanol with triethylamine, favoring polar aprotic conditions .

Research Findings and Implications

  • Antifungal Potential: The target compound’s thiazolo-triazole core aligns with known inhibitors of fungal cytochrome P450 enzymes, though its furan and piperazine groups may improve blood-brain barrier penetration compared to analogs .
  • Structural Optimization : Substituting the p-tolyl group with halogens (e.g., fluorine) or electron-withdrawing groups could enhance target affinity and pharmacokinetics .
  • Safety Considerations : The furan moiety may pose hepatotoxicity risks under prolonged exposure, necessitating further toxicological profiling .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:
Optimization involves multi-step protocols with strict control of reaction conditions. Key steps include:

  • Intermediate Formation : Use α-haloketones and thiourea under acidic conditions to form the thiazolo-triazole core .
  • Coupling Reactions : Piperazine derivatives are coupled with furan-2-ylmethanone intermediates via nucleophilic substitution, requiring inert atmospheres (e.g., N₂) and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Recrystallization in ethanol/methanol mixtures (1:3 v/v) removes by-products, while column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product. Reaction yields improve at 60–70°C with 12–24 hr stirring .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) and confirms substituent positions .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch ~1650 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 419.5 g/mol) and fragmentation patterns .

Basic: How is the compound initially screened for biological activity?

Answer:

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (48–72 hr incubation, IC₅₀ calculation) .
  • Antibacterial Screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Answer:

  • Enzyme Inhibition : Fluorescence polarization assays to study binding to cyclooxygenase-2 (COX-2) or kinases, with IC₅₀ values compared to reference inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .

Advanced: How can contradictory biological activity data be resolved?

Answer:

  • Dose-Response Reassessment : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolic Stability Tests : Liver microsome assays (e.g., human/rat CYP450 isoforms) assess if metabolites contribute to observed activity .

Advanced: What strategies address regioselectivity challenges during synthesis?

Answer:

  • Protecting Groups : Temporarily block the hydroxyl group on the thiazolo-triazole core using TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired side reactions .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura couplings to ensure selective aryl-aryl bond formation .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace p-tolyl with electron-withdrawing groups like nitro) to assess impact on bioactivity .
  • Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger’s Phase to identify critical moieties (e.g., furan-2-ylmethanone’s role in binding) .

Advanced: What computational models predict its binding modes?

Answer:

  • Molecular Docking : AutoDock Vina or Glide simulates interactions with targets (e.g., COX-2), scoring poses based on binding energy (ΔG) .
  • MD Simulations : GROMACS runs (50 ns trajectories) validate stability of predicted complexes by analyzing RMSD and hydrogen-bond persistence .

Advanced: How are degradation pathways under physiological conditions analyzed?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, followed by HPLC-PDA to identify degradation products .
  • LC-MS/MS : Characterize degradation fragments (e.g., cleavage of the piperazine-furan bond) .

Advanced: What methods separate enantiomers for chiral center analysis?

Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers, validated by circular dichroism (CD) spectroscopy .
  • Crystallography : X-ray diffraction of single crystals confirms absolute configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.